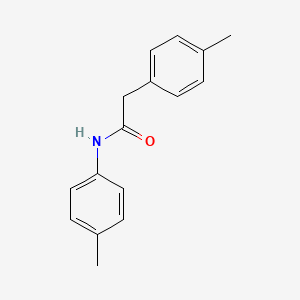

N,2-bis(4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,2-bis(4-methylphenyl)acetamide, also known as 'BMAA', is a non-protein amino acid that has been found in some cyanobacteria species and in certain plants. BMAA has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's, and it has been suggested that exposure to BMAA may be a contributing factor to the development of these diseases. In

Mechanism of Action

BMAA has been shown to act as a neurotoxin by disrupting the function of glutamate receptors in the brain. Specifically, BMAA can bind to the glutamate receptor subtypes AMPA and kainate, leading to an overstimulation of these receptors and subsequent cell death. This overstimulation can also lead to the accumulation of misfolded proteins, which are a hallmark of neurodegenerative diseases.

Biochemical and Physiological Effects:

Studies have shown that exposure to BMAA can lead to a range of biochemical and physiological effects. These effects include increased oxidative stress, altered protein expression, and changes in neurotransmitter levels. Additionally, BMAA has been shown to induce neuroinflammation and impair cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of studying BMAA is that it can be synthesized in the lab, allowing for controlled experiments. Additionally, BMAA can be administered to animal models to study its effects on the nervous system. However, there are limitations to studying BMAA in the lab. For example, the effects of BMAA may vary depending on the concentration and duration of exposure, as well as the species being studied.

Future Directions

For BMAA research include identifying sources of exposure in humans, investigating its potential role in other neurodegenerative diseases, and developing treatments for BMAA-induced neurodegeneration.

Synthesis Methods

BMAA can be synthesized through a reaction between 4-methylbenzoyl chloride and methylamine. This reaction produces N,2-bis(4-methylphenyl)acetamide, which can be purified through recrystallization. The purity of the synthesized BMAA can be verified through nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

BMAA has been the subject of numerous scientific studies due to its potential link to neurodegenerative diseases. Researchers have investigated the presence of BMAA in various sources, including cyanobacteria, seafood, and drinking water. Additionally, studies have been conducted to determine the mechanism of action of BMAA and its effects on the nervous system.

properties

IUPAC Name |

N,2-bis(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12-3-7-14(8-4-12)11-16(18)17-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZESOUWLQABOFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5865591.png)

![2-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5865625.png)

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5865626.png)

![methyl 4-{[(2-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5865634.png)

![4-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid](/img/structure/B5865638.png)

![2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5865653.png)

![4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865667.png)

![2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5865673.png)